

Isoscutellarin: A Technical Guide to its Structure and Chemical Properties

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Compound of Interest

Compound Name: *Isoscutellarin*

Cat. No.: *B15191981*

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Introduction

Isoscutellarin is a flavonoid, a class of natural products known for their diverse biological activities. It is the glucuronide of Isoscutellarein and an isomer of the more extensively studied Scutellarin. This technical guide provides a comprehensive overview of the chemical structure and properties of **Isoscutellarin**. Due to the limited availability of specific experimental data for **Isoscutellarin** in publicly accessible literature, this guide also includes relevant information on its isomer, Scutellarin, and its aglycone, Scutellarein, to provide a comparative context. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments cited for related compounds are provided.

Chemical Structure and Properties

Isoscutellarin, a flavonoid glycoside, possesses a fundamental structure derived from flavone. Its chemical identity is defined by the specific arrangement of hydroxyl and glucuronic acid moieties on the flavone backbone.

Table 1: Chemical and Physical Properties of **Isoscutellarin**

Property	Value	Source
IUPAC Name	(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid	[1]
Molecular Formula	C ₂₁ H ₁₈ O ₁₂	[1]
Molecular Weight	462.36 g/mol	[1]
Canonical SMILES	<chem>C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)O[C@H]4--INVALID-LINK--C(=O)O)O)O">C@@HO)O)O</chem>	[1]
InChI Key	HBLWMMBFOKSEKW-BHWD SYMASA-N	[1]

Note: Specific experimental data for the melting point and pKa of **Isoscutellarin** are not readily available in the cited literature. For comparative purposes, the predicted melting point of its isomer, Scutellarin, is approximately 300-301°C[2].

Spectroscopic Data

Detailed spectroscopic data for **Isoscutellarin** is limited. However, the following sections outline the expected spectral characteristics based on its structure and data from related compounds.

UV-Vis Spectroscopy

The UV-Vis spectrum of flavonoids is characterized by two major absorption bands, typically designated as Band I (in the 300-400 nm region) and Band II (in the 240-280 nm region). These bands arise from the electronic transitions within the cinnamoyl (B-ring) and benzoyl (A-ring) systems, respectively. While specific absorption maxima for **Isoscutellarin** are not available, a typical HPLC-UV analysis of its isomer, Scutellarin, utilizes a detection wavelength of 335 nm[3].

Infrared (IR) Spectroscopy

The IR spectrum of **Isoscutellarin** is expected to show characteristic absorption bands corresponding to its functional groups. These would include:

- O-H stretching: A broad band in the region of 3200-3600 cm^{-1} due to the multiple hydroxyl groups.
- C=O stretching: A strong absorption band around 1650-1660 cm^{-1} corresponding to the γ -pyrone carbonyl group.
- C=C stretching: Aromatic ring vibrations in the 1450-1610 cm^{-1} region.
- C-O stretching: Bands in the 1000-1300 cm^{-1} region associated with the ether and hydroxyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ^1H and ^{13}C NMR data for **Isoscutellarin** are not available in the provided search results. The structural elucidation of flavonoids is heavily reliant on 1D and 2D NMR techniques to assign the chemical shifts of protons and carbons, providing insights into the substitution pattern and glycosylation site.

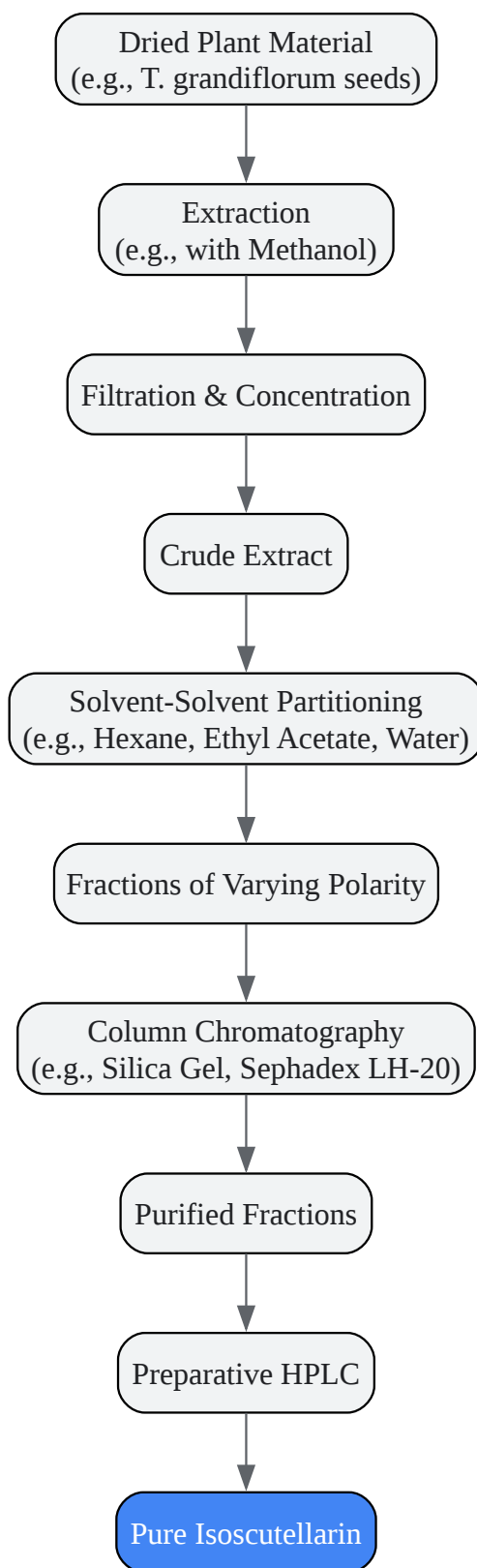
Experimental Protocols

While specific protocols for **Isoscutellarin** are scarce, methodologies for the isolation of related flavonoids from natural sources, the synthesis of its aglycone, and the analytical determination of its isomer provide a valuable framework for researchers.

Isolation of Flavonoids from *Theobroma grandiflorum*

Isoscutellarin has been identified in the seeds of *Theobroma grandiflorum* (Cupuaçu)[4]. A general protocol for the activity-guided fractionation of flavonoids from plant material is as follows:

Experimental Workflow: Flavonoid Isolation



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Caption: General workflow for the isolation of flavonoids from plant sources.

Protocol:

- **Extraction:** The dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, at room temperature or under reflux.
- **Fractionation:** The crude extract is concentrated and then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.
- **Chromatography:** The resulting fractions are subjected to various chromatographic techniques, such as column chromatography on silica gel or Sephadex LH-20, to further separate the components.
- **Purification:** Final purification is often achieved using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Synthesis of Scutellarein (Aglycone of Isoscutellarin)

An efficient chemical synthesis of Scutellarein has been reported, which involves the hydrolysis of Scutellarin[5].

Protocol:

- **Reaction Setup:** Scutellarin is dissolved in 90% ethanol.
- **Hydrolysis:** Concentrated sulfuric acid is added as a catalyst, and the reaction mixture is heated under a nitrogen atmosphere at 120°C for 48 hours.
- **Workup and Purification:** The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product, Scutellarein, is isolated and purified.

HPLC-UV Method for the Determination of Scutellarin

A validated HPLC method for the quantification of Scutellarin in rat plasma has been established and can be adapted for **Isoscutellarin** with appropriate validation[3].

Table 2: HPLC-UV Method Parameters for Scutellarin Analysis

Parameter	Condition
Column	Diamonsil ODS (250 mm x 4.6 mm, 5 µm)
Mobile Phase	Methanol:Acetonitrile:50mM dihydrogen ammonium phosphate buffer (22:15:63, v/v/v), pH 2.5
Flow Rate	Isocratic
Detection	UV at 335 nm
Sample Preparation	Liquid-liquid extraction with ethyl acetate after acidification

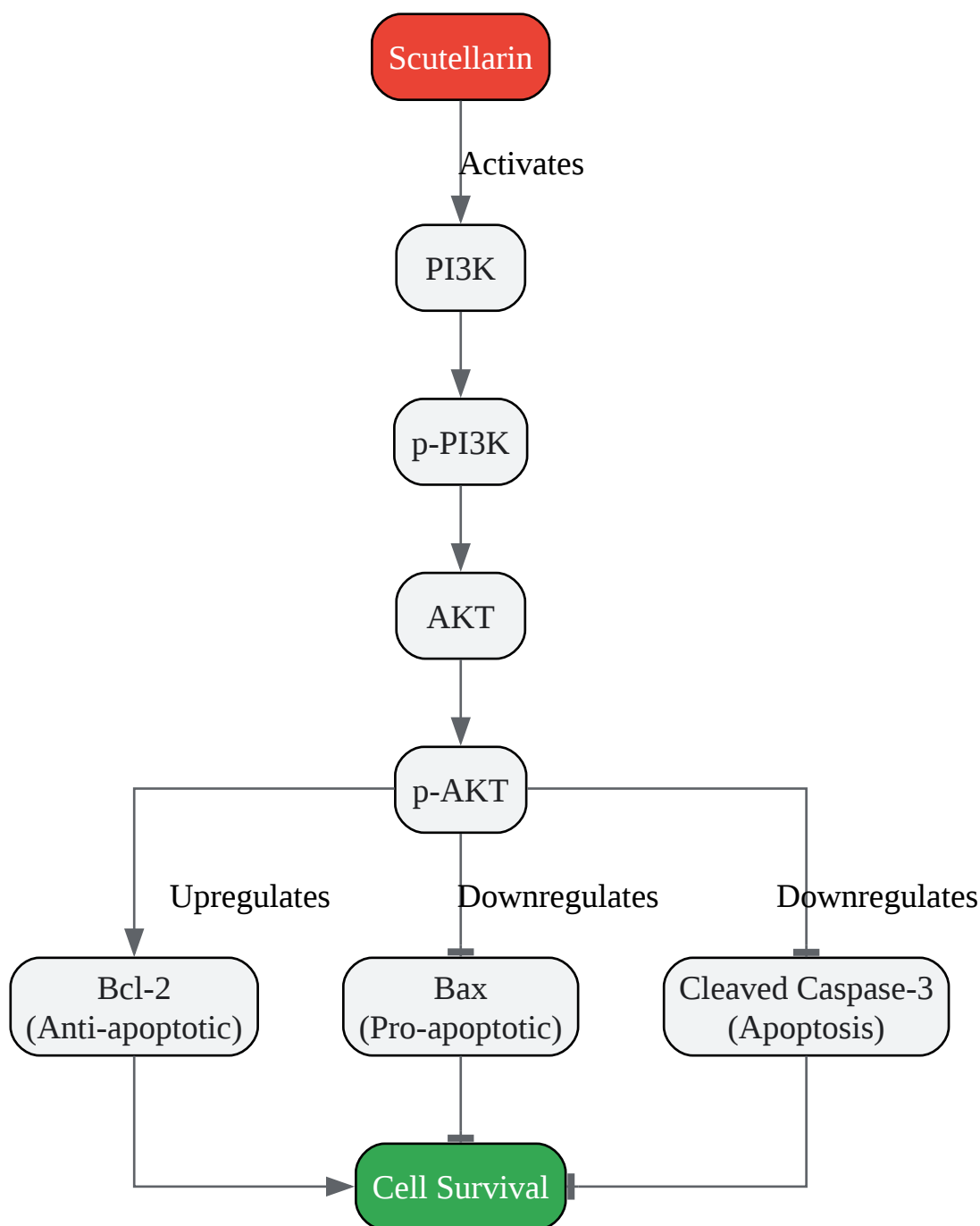
Signaling Pathway Interactions

The biological activities of flavonoids are often attributed to their interaction with various cellular signaling pathways. While specific studies on **Isoscutellarin** are limited, extensive research on its isomer, Scutellarin, provides valuable insights into the potential mechanisms of action.

PI3K/AKT Signaling Pathway

Scutellarin has been shown to exert neuroprotective and cardioprotective effects through the activation of the PI3K/AKT signaling pathway^{[6][7][8][9][10]}. This pathway is crucial for cell survival, proliferation, and apoptosis.

PI3K/AKT Signaling Pathway



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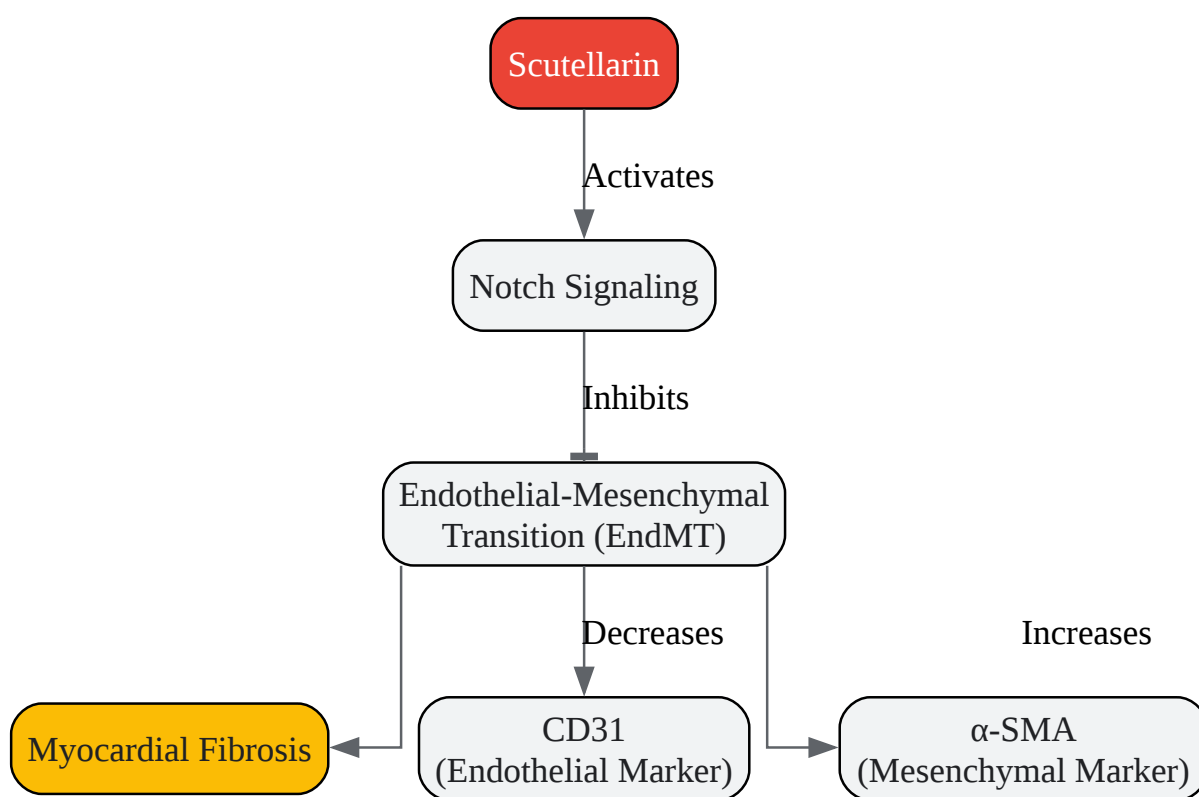
Caption: Scutellarin activates the PI3K/AKT pathway, promoting cell survival.

Activation of PI3K by Scutellarin leads to the phosphorylation of AKT. Phosphorylated AKT, in turn, upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic proteins Bax and cleaved caspase-3, ultimately leading to enhanced cell survival[6][7].

Notch Signaling Pathway

The Notch signaling pathway is another important target of Scutellarin, particularly in the context of cardiovascular health. Scutellarin has been shown to prevent myocardial fibrosis by potentially inhibiting the endothelial-mesenchymal transition through the Notch pathway[8][11].

Notch Signaling Pathway in Myocardial Fibrosis



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Caption: Scutellarin may inhibit myocardial fibrosis via the Notch pathway.

Studies suggest that Scutellarin treatment increases the expression of key components of the Notch pathway, such as Notch1, Jagged1, and Hes1, while reducing markers of endothelial-mesenchymal transition, thereby mitigating fibrosis[11].

Conclusion

Isoscutellarin is a flavonoid with a well-defined chemical structure. However, there is a notable lack of specific experimental data regarding its physicochemical properties, comprehensive spectral analysis, and detailed biological activities. The information available for its isomer, Scutellarin, provides a valuable starting point for researchers interested in **Isoscutellarin**. Further investigation is warranted to fully characterize **Isoscutellarin** and elucidate its specific pharmacological profile and therapeutic potential. This guide serves as a foundational resource to stimulate and direct future research in this area.

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